molecular formula C15H13Cl2NO2 B3868378 N-(2,5-dichlorophenyl)-2-ethoxybenzamide CAS No. 314023-59-1

N-(2,5-dichlorophenyl)-2-ethoxybenzamide

Cat. No.: B3868378
CAS No.: 314023-59-1
M. Wt: 310.2 g/mol
InChI Key: PFESTYHWXQDHSW-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-ethoxybenzamide (Compound ID: Y030-2168) is a benzamide derivative with a molecular formula of C₁₅H₁₃Cl₂NO₂ and a molecular weight of 310.18 g/mol . Its structure features a 2,5-dichlorophenyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzoyl ring.

Note: The compound name provided in the query specifies "2-ethoxybenzamide," but the available evidence describes the 4-ethoxy positional isomer. This discrepancy is critical for accurate structural interpretation.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-9-10(16)7-8-12(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFESTYHWXQDHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274966
Record name N-(2,5-Dichlorophenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314023-59-1
Record name N-(2,5-Dichlorophenyl)-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314023-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,5-dichlorophenyl)-2-ethoxybenzamide typically begins with 2,5-dichloroaniline and 2-ethoxybenzoic acid.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-dichlorophenyl)-2-ethoxybenzamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of 2-ethoxybenzylamine or 2-ethoxybenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2,5-dichlorophenyl)-2-ethoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemical Research: this compound can be used as a probe to study enzyme interactions or receptor binding.

Industry:

    Agriculture: The compound can be explored for use as a pesticide or herbicide, targeting specific pests or weeds.

    Cosmetics: It may be used in formulations to enhance the stability or efficacy of cosmetic products.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-ethoxybenzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives are widely studied for pesticidal, pharmaceutical, and material science applications. Below is a detailed comparison of N-(2,5-dichlorophenyl)-4-ethoxybenzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents (Phenyl Ring) Substituents (Benzamide/Other) Molecular Formula Molecular Weight (g/mol) logP Primary Use/Activity
N-(2,5-Dichlorophenyl)-4-ethoxybenzamide 2,5-Cl₂ 4-OCH₂CH₃ C₁₅H₁₃Cl₂NO₂ 310.18 4.45 Not explicitly stated
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 2,3-Cl₂ 4-OCH₂OCH₂CH₃ C₁₆H₁₅Cl₂NO₃ 340.20 ~5.2* Herbicide
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2,4-F₂ Pyridine + CF₃-phenoxy C₂₀H₁₃F₅N₂O₂ 420.32 ~4.8* Pre-emergent herbicide
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide 2-Fluorophenyl 2-OCH₃ + chromenone C₂₄H₁₇FNO₄ 414.40 ~3.9* Not specified (chromophore)
Sulfentrazone 2,4-Cl₂ + triazole Methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S 387.19 ~2.1* Soil-applied herbicide

*Estimated logP values based on structural analogs; exact data unavailable in evidence.

Key Findings:

Substituent Position and Lipophilicity :

  • The 2,5-dichloro configuration in the main compound enhances lipophilicity (logP = 4.45) compared to sulfentrazone (logP ~2.1), which contains a polar sulfonamide group .
  • Etobenzanid’s ethoxymethoxy group increases logP (~5.2) relative to the main compound’s ethoxy group, suggesting extended hydrophobic interactions .

Heterocyclic Modifications: Diflufenican’s pyridine and trifluoromethylphenoxy groups reduce logP (4.8) compared to purely chlorinated analogs, balancing lipophilicity with steric effects for soil mobility .

Biological Activity :

  • Chlorine substituents (e.g., 2,5-dichloro) are associated with pesticidal activity, while fluorine (e.g., diflufenican) improves metabolic stability .
  • Sulfentrazone’s triazole and sulfonamide groups enable root uptake and prolonged soil persistence, contrasting with the main compound’s undefined application .

Chromophore Derivatives: Fluorophenyl-chromenone benzamides () exhibit lower logP (~3.9) due to aromatic conjugation, suggesting photostability for material science uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dichlorophenyl)-2-ethoxybenzamide
Reactant of Route 2
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